molecular formula C23H19N3O B11539093 2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide

2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide

Cat. No.: B11539093
M. Wt: 353.4 g/mol
InChI Key: LUMYUEBDNGSOHR-MFKUBSTISA-N
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Description

2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of two naphthalene rings, which are aromatic hydrocarbons, connected through an amino and a hydrazide linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide typically involves the condensation reaction between naphthylamine and naphthaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include naphthoquinones, amines, and various substituted naphthalene derivatives.

Scientific Research Applications

2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. It may also inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • 2-{[(naphthalen-1-yl)methyl]amino}ethan-1-ol
  • N-(Cyano(naphthalen-1-yl)methyl)benzamides

Uniqueness

Compared to similar compounds, 2-[(Naphthalen-1-YL)amino]-N’-[(E)-(naphthalen-2-YL)methylidene]acetohydrazide is unique due to its specific hydrazide linkage and the presence of two naphthalene rings. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

2-(naphthalen-1-ylamino)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H19N3O/c27-23(16-24-22-11-5-9-19-7-3-4-10-21(19)22)26-25-15-17-12-13-18-6-1-2-8-20(18)14-17/h1-15,24H,16H2,(H,26,27)/b25-15+

InChI Key

LUMYUEBDNGSOHR-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)CNC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)CNC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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